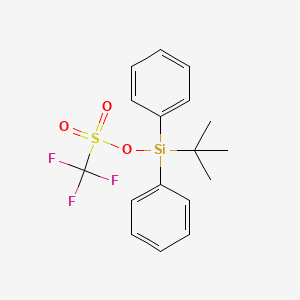

tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Vue d'ensemble

Description

Tert-Butyldiphenylsilyl trifluoromethanesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their chemistry can provide insights into its potential characteristics and applications. The papers discuss various tert-butyl and silyl compounds with trifluoromethanesulfonate groups, which are known for their reactivity and utility in synthesis, particularly in the introduction of fluorine atoms or silyl groups into organic molecules .

Synthesis Analysis

The synthesis of related compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, involves the introduction of fluorine atoms into organic molecules. This compound, for example, is synthesized to serve as a stable and efficient deoxofluorinating agent . Similarly, tert-butylsulfonamide has been used as a nitrogen source in catalytic reactions, indicating the versatility of tert-butyl compounds in synthesis . The synthesis of this compound would likely involve the reaction of a diphenylsilyl compound with a trifluoromethanesulfonic acid derivative, leveraging the high electrophilicity of the triflate group for silylation reactions .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a silyl group bonded to two phenyl rings and a trifluoromethanesulfonate group. The triflate group is known for its high electrophilicity, which is crucial for its reactivity in silylation reactions . The tert-butyl group typically provides steric bulk, which can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

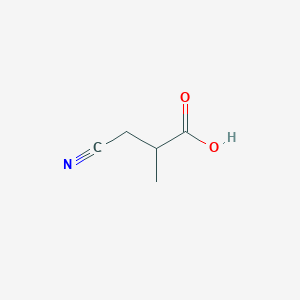

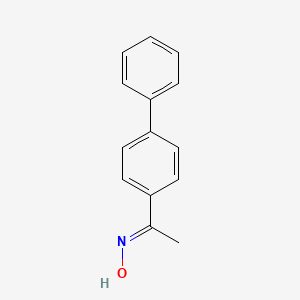

Compounds similar to this compound are used in a variety of chemical reactions. For instance, tert-butyl compounds have been employed in aminohydroxylation and aziridination of olefins , asymmetric synthesis of amines and amino acids , and catalytic asymmetric oxidation . The tert-butyl group often serves as a protecting group or a steric director in these reactions. The silyl group, on the other hand, is known for its ability to protect functional groups or to be used as a leaving group in nucleophilic substitutions, as seen in the synthesis of bifunctional silanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the tert-butyl and diphenylsilyl groups, as well as the triflate group. The tert-butyl group is known to impart thermal stability and resistance to hydrolysis , while the diphenylsilyl moiety would contribute to the compound's silylation properties . The triflate group's high electrophilicity would make the compound reactive towards nucleophiles, potentially leading to the formation of new functional silanes or heterocycles . The compound's stability, solubility, and reactivity would be key factors in its application in organic synthesis.

Applications De Recherche Scientifique

Organocatalysis

tert-Butyldiphenylsilyl trifluoromethanesulfonate plays a significant role as a bifunctional organocatalyst. It is highly efficient in catalyzing asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. This process results in the synthesis of syn-selective adducts with exceptional yields, diastereoselectivities, and enantioselectivities (Wang, Yu, Liu, & Peng, 2009).

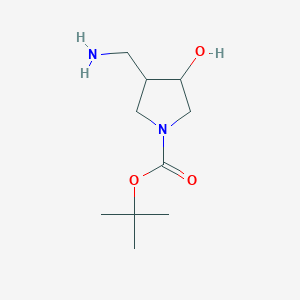

Protecting Group for Substituted Salicylic Acids

This compound is utilized in forming cyclic protecting groups for substituted salicylic acids. It efficiently reacts with a variety of electron-donating and withdrawing groups, leading to protected compounds in moderate to excellent yields (Pongdee, Bell, Prestwood, & Pongdee, 2020).

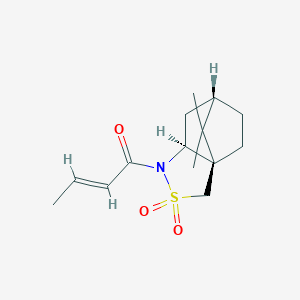

Stereoselective Alkylation

It is used in the α-alkylation of β-methyl-β-(tert-butyldiphenylsilyl)oxymethy-γ-butyrolactone enolates. This method facilitates the formation of consecutive quaternary and tertiary carbon centers with high diastereoselectivities (Uenishi, Tatsumi, Kobayashi, & Yonemitsu, 1995).

Synthesis of Complex Organic Structures

It aids in the synthesis of complex organic structures, such as in the case of (+)-sesbanimide A. The protection of hydroxy groups in the synthesis process is a crucial step, where this compound unexpectedly led to the formation of a novel 2-O-silyl derivative with a tricyclic structure (Vloon, Bos, Willard, Koomen, & Pandit, 2010).

Multifunctional C-Phosphonio Phosphorus Vinyl Ylides Synthesis

This compound is integral in the synthesis of stable multifunctional C-phosphonio phosphorus vinyl ylides, showcasing its versatility in complex chemical syntheses (Dyer, Baceiredo, & Bertrand, 1996).

Hypervalent Phosphorus(III) Centers in Complexes

It reacts with multifunctional ligands to form Lewis acid-base complexes, highlighting its application in creating systems with hypervalent, low-coordinate phosphorus(III) centers (Burford, Phillips, Spinney, Lumsden, Werner‐Zwanziger, Ferguson, & McDonald, 2005).

Mécanisme D'action

Target of Action

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPST) is a highly reactive silylating agent . Its primary targets are organic compounds, particularly those containing hydroxyl groups, where it introduces a bulky tert-butyl dimethylsilyl group .

Mode of Action

TBDPST interacts with its targets through a process known as silylation. In this process, the TBDPST molecule forms a covalent bond with the target molecule, replacing a hydrogen atom with a silyl group. This results in an increase in the steric bulk of the target molecule, which can significantly alter its reactivity and other properties .

Biochemical Pathways

TBDPST is involved in various organic synthesis reactions. For instance, it is used in the Cope rearrangement, a well-known organic reaction involving the [3,3]-sigmatropic rearrangement of certain allyl vinyl ethers . It is also associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .

Result of Action

The introduction of the bulky tert-butyl dimethylsilyl group by TBDPST can significantly alter the properties of the target molecule. This can enhance the target molecule’s reactivity, stability, or selectivity in subsequent chemical reactions .

Action Environment

The efficacy and stability of TBDPST can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition . It is also sensitive to moisture and air . Therefore, TBDPST should be handled and stored under carefully controlled conditions to maintain its reactivity and effectiveness.

Safety and Hazards

Tert-Butyldiphenylsilyl Trifluoromethanesulfonate is classified as dangerous and can cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If

Propriétés

IUPAC Name |

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOJFWVOHXBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449421 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92886-86-7 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(diphenyl)silyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What was the unexpected outcome of using tert-Butyldiphenylsilyl Trifluoromethanesulfonate for protecting the 8-hydroxy group in the synthesis of (+)-Sesbanimide A?

A1: While typically used as a protecting group for alcohols, this compound reacted unexpectedly with the AB ring intermediate (2a) derived from D-xylose. Instead of the anticipated 8-O-silyl derivative, a novel 2-O-silyl derivative with a tricyclic structure was formed. [] This highlights the potential for unexpected reactivity of this reagent under specific reaction conditions. Interestingly, this unique tricyclic intermediate could be further converted into (+)-Sesbanimide A. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)